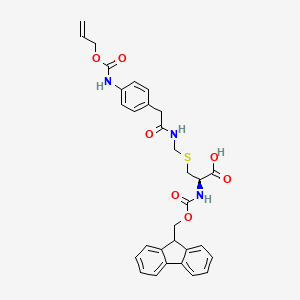

Fmoc-L-Cys(Aapam)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-L-Cys(Aapam)-OH” is an Fmoc protected cysteine derivative . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .

Synthesis Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the Fmoc protecting group. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, which protects the amine functionality during peptide synthesis .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily its incorporation into peptides via amide bond formation . The Fmoc group can be removed under basic conditions, allowing the free amine to react with the next amino acid in the sequence .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the Fmoc protecting group and the cysteine residue. The Fmoc group is non-polar and aromatic, while the cysteine residue contains a polar thiol group .Wissenschaftliche Forschungsanwendungen

Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, including those derived from Fmoc-L-Cys(Aapam)-OH, have been used in the development of antibacterial and anti-inflammatory biomedical materials. These nanoassemblies show substantial effects on bacterial morphology and are integrated within resin-based composites, enhancing their antibacterial capabilities without cytotoxic effects on mammalian cells. This approach is significant for designing advanced composite materials for biomedical applications (Schnaider et al., 2019).

Efficient Solid-Phase Synthesis for Gene Delivery

The use of Fmoc-Cys(Aapam)-OH in solid-phase synthesis has been explored for gene delivery systems. This synthesis route provides target products in high purity and yields, demonstrating the compound's potential in biomedical applications like gene therapy (Guilloteau et al., 2009).

Peptide-Bond Modification for Metal Coordination

This compound derivatives have been involved in peptide-bond modification strategies for metal coordination. This application is crucial in developing compounds with enhanced molecular recognition capabilities, which is beneficial in various fields like material science and drug development (Ye et al., 2003).

Aromatic short peptide derivatives, including this compound, have been used to create self-supporting hydrogels that mimic extracellular matrices. These hydrogels are suitable for 2D or 3D culture of various cell types, providing a valuable tool in tissue engineering and regenerative medicine (Jayawarna et al., 2009).

Molecular Recognition in Aqueous Media

This compound has been used in the development of synthetic receptors for amino acids, demonstrating selective recognition in aqueous and protic solvents. This application is significant in analytical chemistry for the selective detection and quantification of specific biomolecules (Burri & Yu, 2015).

Wirkmechanismus

Target of Action

Fmoc-L-Cys(Aapam)-OH is a derivative of the amino acid cysteine, which is involved in many biological processes, including the formation of disulfide bonds, a critical component of protein structure . The primary targets of this compound are proteins that require cysteine for their structure and function.

Mode of Action

The compound interacts with its targets through the process of solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This protection facilitates the synthesis of complex disulfide-rich peptides and proteins .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein synthesis. Specifically, it plays a role in the convergent synthesis of proteins via native chemical ligation (NCL), a process that remains a challenge in the field . The compound’s interaction with these pathways results in the formation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to protein synthesis. By facilitating the synthesis of complex disulfide-rich peptides and proteins, the compound contributes to the structural and functional diversity of proteins in the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s ability to form organogels . Additionally, the presence of other chemicals, such as solvents used in peptide synthesis, can also impact the compound’s action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAPVNFMRNJLH-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)

![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)

![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)

![2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2879629.png)

![3-Benzyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2879630.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)

![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)

![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)

![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)